4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate
Description
Properties
IUPAC Name |
(4-propan-2-ylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-14(2)15-5-8-17(9-6-15)24-20(21)12-7-16-13-18(22-3)10-11-19(16)23-4/h5-14H,1-4H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKWSRYPEMWRHP-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C=CC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives similar to 4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals aimed at treating infections .
Anti-inflammatory Properties
The compound's structure suggests it may interact with biological pathways involved in inflammation. Preliminary studies on related phenolic compounds have shown promising anti-inflammatory effects, indicating that 4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate could be explored as a therapeutic agent in inflammatory diseases .
Antioxidant Activity
The presence of methoxy groups in its structure is often associated with antioxidant activity. Compounds with similar configurations have been studied for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. This property positions the compound as a candidate for further research in nutraceuticals and dietary supplements aimed at enhancing antioxidant defenses .
Synthetic Intermediate
In industrial chemistry, 4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions makes it a versatile building block in organic synthesis .
Polymer Chemistry
The compound's reactivity can be harnessed in polymer chemistry for the development of new materials with specific properties. By incorporating it into polymer matrices, researchers can create materials with enhanced thermal stability or mechanical strength, broadening the scope of applications in packaging and coatings .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
The table below compares key structural and functional features of 4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate with analogous compounds:
Key Observations :
- Electron-Donating vs.
- Ester vs. Amide/Carboxylic Acid : The ester group in the target compound increases membrane permeability relative to carboxylic acids (e.g., ) but may reduce hydrogen-bonding capacity compared to amides (e.g., ) .
Thermal and Solubility Properties
- Thermal Stability : Thioxo-tetrahydropyrimidin chalcones () exhibit enhanced stability (decomposition >250°C) due to rigid heterocyclic cores. The target compound’s ester linkage may lower thermal resistance relative to these hybrids .
- Solubility: Carboxylic acid analogs () are water-soluble at neutral pH, whereas the target ester’s hydrophobicity limits aqueous solubility, necessitating DMSO or ethanol for biological assays .
Q & A
Synthesis and Optimization
Basic: What methodological considerations are critical in synthesizing 4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate? Answer:
- Key Steps : Use a base-catalyzed condensation reaction between 4-(methylethyl)phenol and (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride. Solvents like ethanol or methanol are preferred due to their polarity and ability to stabilize intermediates. Catalysts such as potassium carbonate or sodium hydroxide enhance reaction efficiency .
- Characterization : Confirm stereochemistry via H NMR (e.g., coupling constants for the α,β-unsaturated ester, ) and FT-IR (C=O stretch at ~1700–1750 cm) .
Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity? Answer:
-
Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation. Lower temperatures favor E-isomer retention .
-
Catalyst Screening : Test ionic liquids or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance enolate formation.
-
Workflow Example :
Parameter Optimal Range Impact on Yield Solvent Anhydrous methanol 85% yield Catalyst KCO 90% conversion Reaction Time 8–12 hours Minimal byproducts
Structural Analysis
Basic: What techniques are used to confirm the molecular structure of this compound? Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., 2,5-dimethoxyphenyl vs. ester plane: 15–25°) .
- NMR Spectroscopy : NMR identifies methoxy groups (δ 55–60 ppm) and α,β-unsaturated ester carbons (δ 165–170 ppm) .
Advanced: How can computational methods complement experimental structural data? Answer:
- DFT Calculations : Predict optimized geometries (B3LYP/6-31G* basis set) and compare with XRD data to validate conformation .
- Molecular Dynamics : Simulate solvent effects on stability (e.g., toluene vs. DMSO) to model aggregation behavior .
Biological Activity Profiling
Basic: What assays are recommended for preliminary biological screening? Answer:
- Antioxidant Activity : DPPH radical scavenging (IC values) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or lipoxygenase inhibition .
Advanced: How can mechanistic studies elucidate target interactions? Answer:
-
Docking Studies : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Key interactions: H-bonding with 2,5-dimethoxy groups and hydrophobic contacts with the methylethylphenyl moiety .
-
SAR Table :
Substituent Bioactivity (IC) Key Interaction 2,5-Dimethoxy 12 µM (COX-2) H-bond with Arg120 4-Methylethylphenyl Enhanced lipophilicity π-Stacking
Stability and Storage
Basic: What storage conditions prevent decomposition? Answer:
- Temperature : Store at –20°C in amber vials to minimize photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
Advanced: How can degradation pathways be analyzed? Answer:
- HPLC-MS Monitoring : Track hydrolysis products (e.g., 2,5-dimethoxycinnamic acid) under accelerated conditions (40°C, 75% RH) .
- Kinetic Studies : Calculate half-life (t) in buffer solutions (pH 7.4) to model shelf-life .
Data Contradictions
Basic: How should researchers address conflicting toxicity data? Answer:
- Source Evaluation : Prioritize OECD-compliant studies over preliminary in silico predictions .
- Dose-Response Analysis : Use Hill slopes to compare LD values across models (e.g., zebrafish vs. murine) .
Advanced: What statistical methods resolve variability in biological replicates? Answer:
- ANOVA with Tukey’s Test : Identify outliers in enzyme inhibition assays (p < 0.05) .
- Meta-Analysis : Pool data from PubChem and peer-reviewed journals to calculate weighted mean IC .
Computational Modeling
Advanced: How can QSAR models guide derivative design? Answer:
- Descriptor Selection : Use logP, molar refractivity, and H-bond donors to predict bioavailability .
- Validation Metrics : Ensure R > 0.8 and RMSE < 0.5 in training/test sets .
Key Notes
- Methodological Focus : Emphasized reproducible protocols over definitions.
- Advanced Tools : Highlighted XRD, DFT, and docking for hypothesis-driven research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
